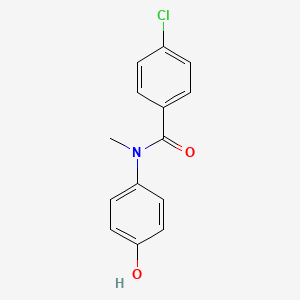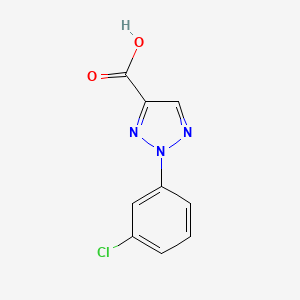![molecular formula C9H6F6O B1453772 2,2,2-三氟-1-[2-(三氟甲基)苯基]乙醇 CAS No. 945978-20-1](/img/structure/B1453772.png)
2,2,2-三氟-1-[2-(三氟甲基)苯基]乙醇
描述
2,2,2-Trifluoro-1-[2-(trifluoromethyl)phenyl]ethan-1-ol, also known as TFPE, is a fluorinated alcohol that has been extensively studied in the field of organic chemistry. This compound is of particular interest due to its unique chemical properties, which make it a valuable tool for a range of scientific applications. In
科学研究应用
溶剂化研究
2,2,2-三氟-1-[2-(三氟甲基)苯基]乙醇: 已被用于溶剂化研究,以了解取代基对反应速率的影响。 这些研究对于理解物理有机化学中的反应机理和动力学至关重要 .
含氟聚合物的开发
该化合物是合成新型芳香族 3F 聚合物的先驱体。 由于其热稳定性和耐化学性,这些聚合物在高性能材料中具有潜在的应用 .
有机催化
它被用作有机催化剂,用于将叔胺和氮杂环丁烷氧化为 N-氧化物烯烃。 这种应用在绿色化学领域具有重要意义,有机催化剂为金属基催化剂提供了一种更环保的替代方案 .
作用机制
Mode of Action
It is known that it can undergo asymmetric reduction with optically active grignard reagent to form 2,2,2-trifluoro-1-phenylethanol . The exact interaction of this compound with its biological targets and the resulting changes at the molecular level are subjects of ongoing research.
Biochemical Pathways
It is known that it can be used as a starting material for the synthesis of 3-trifluoromethyl-3-phenyldiazirine
Result of Action
As the compound can undergo asymmetric reduction to form 2,2,2-trifluoro-1-phenylethanol , it can be inferred that it may have some influence at the molecular level.
生化分析
Biochemical Properties
2,2,2-Trifluoro-1-[2-(trifluoromethyl)phenyl]ethan-1-ol plays a crucial role in biochemical reactions due to its ability to interact with a variety of enzymes, proteins, and other biomolecules. This compound is known to participate in oxidation-reduction reactions, where it can act as a substrate or inhibitor. For instance, it interacts with cytochrome P450 enzymes, which are involved in the metabolism of various xenobiotics and endogenous compounds. The nature of these interactions often involves the formation of stable complexes, leading to either the activation or inhibition of the enzyme’s catalytic activity .
Cellular Effects
The effects of 2,2,2-Trifluoro-1-[2-(trifluoromethyl)phenyl]ethan-1-ol on cellular processes are diverse and depend on the cell type and concentration used. In general, this compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the activity of signaling proteins such as kinases and phosphatases, thereby affecting downstream signaling cascades. Additionally, 2,2,2-Trifluoro-1-[2-(trifluoromethyl)phenyl]ethan-1-ol can alter the expression of genes involved in metabolic pathways, leading to changes in cellular energy production and utilization .
Molecular Mechanism
At the molecular level, 2,2,2-Trifluoro-1-[2-(trifluoromethyl)phenyl]ethan-1-ol exerts its effects through specific binding interactions with biomolecules. These interactions often involve hydrogen bonding, hydrophobic interactions, and van der Waals forces. The compound can act as an enzyme inhibitor by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,2,2-Trifluoro-1-[2-(trifluoromethyl)phenyl]ethan-1-ol can change over time due to its stability and degradation properties. The compound is generally stable under standard laboratory conditions, but it can undergo degradation when exposed to extreme pH, temperature, or light. Long-term studies have shown that prolonged exposure to 2,2,2-Trifluoro-1-[2-(trifluoromethyl)phenyl]ethan-1-ol can lead to cumulative effects on cellular function, including alterations in cell viability and proliferation .
Dosage Effects in Animal Models
The effects of 2,2,2-Trifluoro-1-[2-(trifluoromethyl)phenyl]ethan-1-ol in animal models vary with dosage. At low doses, the compound may exhibit minimal or beneficial effects, such as enhanced metabolic activity or improved stress response. At higher doses, it can induce toxic or adverse effects, including hepatotoxicity, nephrotoxicity, and neurotoxicity. Threshold effects have been observed, where a specific dosage range triggers significant physiological changes, highlighting the importance of dose optimization in experimental studies .
Metabolic Pathways
2,2,2-Trifluoro-1-[2-(trifluoromethyl)phenyl]ethan-1-ol is involved in several metabolic pathways, primarily those related to xenobiotic metabolism. It is metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites that can be further processed by phase II enzymes such as glucuronosyltransferases and sulfotransferases. These metabolic transformations can affect the compound’s bioavailability, activity, and toxicity .
Transport and Distribution
Within cells and tissues, 2,2,2-Trifluoro-1-[2-(trifluoromethyl)phenyl]ethan-1-ol is transported and distributed through passive diffusion and active transport mechanisms. It can interact with transporters such as ATP-binding cassette (ABC) transporters, which facilitate its movement across cellular membranes. The compound’s distribution is influenced by its lipophilicity, allowing it to accumulate in lipid-rich tissues such as the liver and adipose tissue .
Subcellular Localization
The subcellular localization of 2,2,2-Trifluoro-1-[2-(trifluoromethyl)phenyl]ethan-1-ol is determined by its chemical properties and interactions with cellular components. It can localize to specific organelles such as the mitochondria, endoplasmic reticulum, and lysosomes, where it can exert its biochemical effects. Targeting signals and post-translational modifications may direct the compound to these compartments, influencing its activity and function within the cell .
属性
IUPAC Name |
2,2,2-trifluoro-1-[2-(trifluoromethyl)phenyl]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F6O/c10-8(11,12)6-4-2-1-3-5(6)7(16)9(13,14)15/h1-4,7,16H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZYSZNZQTSWKFY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(C(F)(F)F)O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![[(4-chlorophenyl)methyl][(1-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B1453690.png)


![[5-(4-Fluorophenyl)isoxazol-3-yl]acetic acid](/img/structure/B1453695.png)

![3-[Acetyl(prop-2-ynyl)amino]benzoic acid](/img/structure/B1453697.png)

![2,5-Diazabicyclo[4.2.0]oct-1(6)-ene-7,8-dione](/img/structure/B1453700.png)
![{4-[4-(Propan-2-yl)phenyl]phenyl}methanamine](/img/structure/B1453702.png)

![{1-[3-(Trifluoromethyl)phenyl]cyclohexyl}methanamine](/img/structure/B1453707.png)
![2-[4-(3-Methylbut-2-enamido)phenyl]acetic acid](/img/structure/B1453709.png)


